Product packaging for Boc-ile-gly-ome(Cat. No.:CAS No. 16257-04-8)

Boc-ile-gly-ome

Cat. No.: B094215
CAS No.: 16257-04-8
M. Wt: 302.37 g/mol
InChI Key: MLXYPLUNUWQNRD-ONGXEEELSA-N
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Description

Boc-Ile-Gly-OMe, with the CAS number 16257-04-8, is a synthetic dipeptide building block with the molecular formula C 14 H 26 N 2 O 5 and a molecular weight of 302.37 g/mol . This compound features a tert-butoxycarbonyl (Boc) protecting group on the N-terminus and a methyl ester (OMe) on the C-terminus, making it a valuable intermediate in solid-phase and solution-phase peptide synthesis (SPPS). Its primary research application is as a precursor for constructing more complex peptide sequences, particularly in the synthesis of antimicrobial and anthelmintic peptide conjugates, where similar Boc-protected dipeptides are routinely employed . As a component in peptide research, it allows for the sequential addition of isoleucine and glycine residues into a growing peptide chain. The presence of the Boc protecting group is crucial as it is stable under basic conditions but can be readily removed under mild acidic conditions without affecting the methyl ester. This orthogonality is essential for the stepwise synthesis of complex peptides. The primary value of this compound lies in its role in medicinal chemistry and drug discovery, enabling researchers to explore the structure-activity relationships of peptides and develop novel therapeutic agents . This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26N2O5 B094215 Boc-ile-gly-ome CAS No. 16257-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-7-9(2)11(12(18)15-8-10(17)20-6)16-13(19)21-14(3,4)5/h9,11H,7-8H2,1-6H3,(H,15,18)(H,16,19)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXYPLUNUWQNRD-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Boc Ile Gly Ome and Its Derivatives

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS) offers a classical and versatile platform for constructing peptides like Boc-Ile-Gly-OMe. This method involves the sequential coupling of protected amino acids in a homogenous solvent system. The key to a successful synthesis lies in the activation of the carboxylic acid group of the N-protected amino acid, enabling the formation of a peptide (amide) bond with the free amino group of the other amino acid.

Utilisation of Coupling Reagents

The formation of the peptide bond between Boc-L-isoleucine (Boc-Ile-OH) and glycine (B1666218) methyl ester (H-Gly-OMe) requires the activation of the carboxyl group of Boc-Ile-OH. This is achieved using specific coupling reagents that convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amino group of H-Gly-OMe.

Dicyclohexylcarbodiimide (B1669883) (DCC): DCC is a historically significant and widely used coupling agent in peptide synthesis. creative-peptides.combachem.com It reacts with the carboxyl group of Boc-Ile-OH to form a highly reactive O-acylisourea intermediate. creative-peptides.com This intermediate then reacts with H-Gly-OMe to form the desired dipeptide. nih.gov However, a significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is sparingly soluble in many organic solvents, complicating purification. bachem.compeptide.com To mitigate side reactions, such as racemization, DCC is almost always used in conjunction with an additive. creative-peptides.compeptide.com

1-Hydroxybenzotriazole (B26582) (HOBt): HOBt is the most common additive used with carbodiimides like DCC. peptide.comarkat-usa.org It serves two primary functions: it suppresses racemization and increases coupling efficiency. arkat-usa.orgrsc.org The DCC/HOBt system works by forming an active ester with HOBt, which is more stable and less prone to racemization than the O-acylisourea intermediate. peptide.comarkat-usa.org This HOBt-ester then cleanly reacts with the amine component.

Uronium/Aminium and Phosphonium (B103445) Reagents (HBTU, PyBOP): Modern peptide synthesis often employs uronium or phosphonium-based coupling reagents, which are generally more efficient and lead to fewer side reactions than carbodiimides.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a highly efficient coupling agent used in both solution and solid-phase synthesis. fiveable.mebiosolve-chemicals.eu It activates the carboxylic acid by forming an HOBt ester in situ, which then rapidly acylates the amine. fiveable.mesigmaaldrich.com The synthesis of this compound has been successfully demonstrated using HBTU and HOBt in the presence of a base. rsc.org

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): This is a phosphonium salt-based reagent that also generates an HOBt active ester. sigmaaldrich.com A key advantage of PyBOP is that its byproducts are water-soluble, which can simplify the workup process in solution-phase synthesis. sigmaaldrich.com

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): DEPBT is another effective coupling reagent known for low racemization levels. It generates a highly reactive ODhbt ester, which facilitates the amide bond formation. bachem.com

Comparison of Common Coupling Reagents
ReagentTypeAdditive Often UsedKey Characteristics
DCCCarbodiimideHOBtEffective but produces insoluble DCU byproduct; potential for racemization without additive. creative-peptides.combachem.compeptide.com
HBTUUronium/AminiumNone (contains HOBt moiety)High coupling efficiency, fast reactions; commonly used in modern synthesis. fiveable.mesigmaaldrich.comrsc.org
PyBOPPhosphoniumNone (contains HOBt moiety)High efficiency, water-soluble byproducts, ideal for in situ activation. sigmaaldrich.com
DEPBTPhosphoniumNoneKnown for low racemization; generates highly reactive ODhbt esters. bachem.compeptide.com

Application of Bases

Tertiary amines are essential components in coupling reactions, primarily to neutralize the hydrochloride salt of the amino acid ester (e.g., H-Gly-OMe·HCl) and to facilitate the coupling process itself. bachem.comnih.gov

Triethylamine (TEA): TEA is a common and cost-effective base used to deprotonate the ammonium (B1175870) salt of the amino component, liberating the free amine for the coupling reaction. nih.gov A general method involves dissolving the amino acid methyl ester hydrochloride in a solvent and adding TEA at 0 °C before the addition of the Boc-amino acid and coupling agent. nih.gov

N-methylmorpholine (NMM): NMM is another frequently used base. acs.orgnih.gov It is considered a weaker base than TEA, which can be advantageous in minimizing base-catalyzed side reactions like racemization. bachem.com It has been shown to be effective in segment condensation reactions. acs.org

N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is a sterically hindered, non-nucleophilic base. chemicalbook.com Its bulkiness prevents it from participating in unwanted side reactions. chemicalbook.com It is widely used as a proton scavenger in coupling reactions, particularly with uronium reagents like HBTU, to deprotonate the carboxylic acid and facilitate the formation of the active ester. rsc.orgyoutube.comgrowingscience.com

The choice of base can influence the extent of racemization, with more sterically hindered bases like DIPEA or weaker bases like NMM often being preferred for sensitive couplings. bachem.comchemicalbook.com

Solvent Systems and Reaction Conditions

The choice of solvent is critical for ensuring that all reactants remain in solution throughout the reaction.

Common Solvents: Dichloromethane (B109758) (DCM) and chloroform (B151607) are frequently used solvents for solution-phase peptide coupling due to their inertness and ability to dissolve many protected amino acids and reagents. nih.govrsc.org Dimethylformamide (DMF) is another common choice, particularly for dissolving the coupling agents and activating additives like HOBt and HBTU. rsc.orgpeptide.com A specific protocol for this compound synthesis involves dissolving the reactants in anhydrous DMF. rsc.org

Sparingly-Soluble Peptides: For larger or more hydrophobic peptide segments that may have poor solubility, more powerful solvent systems may be required. Mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) or trichloromethane (TCM) have been found to be highly effective at dissolving such peptides. nih.govresearchgate.net

Reaction Conditions: Coupling reactions are typically initiated at a reduced temperature (0 °C) to control the initial rate of reaction and minimize potential side reactions. nih.govrsc.org The reaction mixture is then often allowed to warm to room temperature and stirred for several hours (commonly 24 hours) to ensure completion. nih.govrsc.org

Protective Group Chemistry in this compound Synthesis

Protecting groups are fundamental to peptide synthesis, preventing self-polymerization and other unwanted side reactions by temporarily blocking reactive functional groups. thermofisher.com In the synthesis of this compound, the N-terminus of isoleucine is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus of glycine is protected as a methyl ester (OMe).

Role and Removal of Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its primary role is to protect the α-amino group of isoleucine during the activation of its carboxyl group and subsequent coupling to glycine methyl ester, thereby preventing unwanted reactions at the N-terminus. americanpeptidesociety.orggenscript.com This ensures that the peptide bond forms exclusively between the correct partners. thermofisher.com

Once the this compound dipeptide is formed, the Boc group must be removed to expose the N-terminal amine for subsequent coupling to another amino acid in the growing peptide chain. This deprotection is achieved under acidic conditions. thermofisher.comamericanpeptidesociety.org

Trifluoroacetic Acid (TFA): The most common reagent for Boc removal is TFA, often used as a solution in an inert solvent like dichloromethane (DCM). thermofisher.comchempep.com For instance, a 25-50% solution of TFA in DCM is typically used. acs.orgnih.govchempep.com The reaction is generally rapid, often complete within an hour at room temperature. rsc.org

Hydrochloric Acid (HCl): Another common method involves using a solution of hydrogen chloride (HCl) in an organic solvent, such as dioxane. genscript.com

The mechanism of removal involves acid-catalyzed cleavage of the carbamate, which breaks down to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present. genscript.com

Cleavage Strategies for Methyl Ester (OMe)

The methyl ester (OMe) protects the C-terminal carboxyl group of glycine. masterorganicchemistry.com While stable to the acidic conditions used for Boc deprotection, it can be removed when the free carboxylic acid is required for a subsequent coupling reaction or for the final peptide. masterorganicchemistry.comcdnsciencepub.com

The most common method for cleaving the methyl ester is saponification, which involves hydrolysis under basic conditions.

Lithium Hydroxide (B78521) (LiOH): A standard procedure involves treating the dipeptide ester with lithium hydroxide in a solvent mixture, such as tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water. nih.govchemicalbook.com The reaction is typically carried out at room temperature for a few hours, after which the mixture is acidified to yield the free carboxylic acid, Boc-Ile-Gly-OH. chemicalbook.com This method is generally efficient, with reported yields as high as 99%. chemicalbook.com

It is crucial to use mild conditions during saponification to avoid side reactions, such as racemization, which can sometimes occur under strong basic conditions, especially with sensitive amino acid residues. cdnsciencepub.com

Conformational Analysis and Structural Characterization Studies

Spectroscopic Investigations of Conformation

Spectroscopic methods are pivotal in understanding the conformational preferences of Boc-Ile-Gly-OMe in different environments. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier Transform Infrared (FTIR) spectroscopy provide complementary information on the solution-state conformation, secondary structure, and hydrogen bonding patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. For dipeptides like this compound, ¹H NMR provides valuable data on the local environment of each proton. The vicinal coupling constant, ³J(HN, Hα), is particularly informative as it correlates with the backbone dihedral angle φ, offering insights into conformational preferences. acs.orgnih.govresearchgate.netacs.org Studies on similar Boc-protected dipeptides have shown that the conformational preferences can vary significantly depending on the amino acid sequence and the solvent. acs.orgnih.govresearchgate.netacs.orgbeilstein-journals.org

In the context of Boc-protected peptides, the chemical shifts of amide protons are sensitive to their involvement in hydrogen bonds. For instance, in related peptides, a downfield shift of an amide proton signal often indicates its participation in an intramolecular hydrogen bond, which is a key feature of stable secondary structures like β-turns and γ-turns. nih.gov Temperature coefficient studies of amide proton chemical shifts can further distinguish between intramolecularly hydrogen-bonded protons (low temperature coefficient) and solvent-exposed protons (high temperature coefficient).

While specific ¹H NMR data for this compound is not extensively detailed in the provided search results, general principles from related dipeptides can be applied. For example, studies on 1-oxo-indanoyl-L-isoleucyl methyl ester show specific chemical shifts for the isoleucine and methyl ester protons, which serve as a reference for interpreting the spectrum of this compound. mdpi.comnih.gov The bulky tert-butyloxycarbonyl (Boc) group at the N-terminus is known to influence the conformational landscape, often favoring folded or turn-like structures. nih.govnih.gov

Table 1: Representative ¹H NMR Data for a Related Isoleucine-Containing Compound
ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
NH6.64d8.1
Hα (Ile)4.88dd8.1, 4.5
Hβ (Ile)2.09m
γ-CH₂ (Ile)1.28-1.60m
γ-CH₃ (Ile)0.99m
δ-CH₃ (Ile)0.99m
OCH₃3.84s
Data adapted from a study on 1-oxo-indanoyl-L-isoleucyl methyl ester. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the secondary structure of peptides in solution. rsc.org The CD spectrum of a peptide is sensitive to its backbone conformation, with characteristic signals for α-helices, β-sheets, turns, and random coils. nih.govresearchgate.net For short peptides like this compound, CD spectra can reveal the presence of ordered structures such as β-turns or γ-turns. nih.gov

Studies on Boc-protected dipeptides and short peptides have demonstrated the utility of CD in monitoring conformational changes. nih.govmdpi.com For example, the self-assembly and conformational transitions of a hydrophobic peptide derivative, Boc-Ala-Ile-Ile-Gly-OMe, were successfully tracked using CD spectroscopy. nih.govresearchgate.net The appearance of specific CD bands can indicate the formation of aggregated structures with a defined secondary structure. nih.govmdpi.com

While specific CD data for this compound were not found, research on similar peptides provides a framework for interpretation. For instance, a study on Boc-α(S)Phe-α(S)Phe-OH showed a negative peak appearing at 219 nm, indicative of self-assembly and secondary structure formation. mdpi.com The environmental sensitivity of CD spectra is also a key aspect; the conformation of peptides can be highly dependent on the solvent polarity. nih.gov In general, apolar organic solvents tend to favor helical structures in peptides. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding and Conformational Preferences

FTIR spectroscopy provides detailed information about the hydrogen bonding network and conformational preferences of peptides. acs.orgnih.govresearchgate.netacs.org The frequencies of the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly sensitive to the peptide's secondary structure and hydrogen bonding environment. bas.bg

In studies of protected dipeptides, a lower frequency of the urethane (B1682113) carbonyl group can indicate its involvement in a hydrogen bond, often a key stabilizing interaction in helical or turn conformations. nih.gov For example, in the tetrapeptide Boc-Ala-Ile-Ile-Gly-OMe, the FTIR spectrum confirmed the participation of the Boc-carbonyl in a hydrogen bond, supporting a helical turn structure in alcoholic solvents. nih.gov The amide I band frequency can also be correlated with the dihedral angle φ, providing a vibrational spectroscopic indicator of conformational preference that complements NMR data. acs.orgnih.govresearchgate.netacs.org

FTIR studies on related systems have shown that the presence of a dehydroalanine (B155165) residue can induce a turn structure, which is clearly indicated by the involvement of the N-H group in an intramolecular hydrogen bond, as seen in the IR spectrum. nih.gov The analysis of amide III bands in infrared spectra can also serve as an indicator for the populations of different conformations such as polyproline II (PII), β-strand, and α-helical (αR) conformations. acs.orgnih.govresearchgate.net

Table 2: Typical Amide I and Amide II Frequencies in Peptides
Secondary StructureAmide I (cm⁻¹)Amide II (cm⁻¹)
α-Helix~1650-1658~1540-1550
β-Sheet~1620-1640 (strong), ~1680-1700 (weak)~1520-1540
β-Turn~1660-1685~1525-1555
Random Coil~1640-1660~1530-1550
Frequency ranges are approximate and can vary based on the specific peptide and its environment.

Crystallographic Analysis of Related Peptide Structures

While a crystal structure for this compound itself is not available in the provided results, crystallographic data from related Boc-protected peptides offer valuable insights into the likely solid-state conformation.

Insights from Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive information about the three-dimensional structure of a molecule in the solid state. rsc.orgacs.org Analysis of crystal structures of similar Boc-protected di- and tripeptides reveals common conformational motifs. For instance, the crystal structure of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH shows a β-turn II conformation stabilized by an intramolecular hydrogen bond. nih.gov Similarly, N-Boc-L-Gly-dehydro-Phe-NHCH₃ also adopts a type II β-bend. nih.govcapes.gov.br

These studies highlight a recurring theme: the propensity of short, protected peptides to form compact, hydrogen-bonded structures like β-turns. The Boc group often adopts a trans-trans conformation in these crystal structures. nih.govnih.govcapes.gov.br The specific torsion angles (φ, ψ, and ω) determined from SC-XRD provide a precise geometric description of the peptide backbone. For example, in N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, the backbone torsion angles define a clear β-turn. nih.gov

Table 3: Torsion Angles from a Related Peptide Crystal Structure (N-Boc-L-Pro-dehydro-Phe-L-Gly-OH)
AngleValue (°)
ω₀179
φ₁-48
ψ₁137
ω₁175
φ₂65
ψ₂15
ω₂-179
These values are characteristic of a β-turn II conformation. nih.gov

Influence of Protecting Groups on Peptide Conformation

The N-terminal Boc protecting group plays a decisive role in dictating the conformational preferences of short peptides like this compound. nih.govnih.gov The bulky tert-butyl group can sterically influence the accessible conformational space, often promoting folded structures over extended ones. nih.gov

A comparative study of Boc-Ala-Ile-Ile-Gly-OMe and its acetyl-protected counterpart (Ac-Ala-Ile-Ile-Gly-OMe) clearly illustrates this effect. The Boc-protected peptide predominantly adopts a helical turn conformation in solution, whereas the smaller acetyl group allows for a random coil conformation. nih.gov The ability of the urethane carbonyl of the Boc group to participate in intramolecular hydrogen bonding is a key factor in stabilizing these folded structures. nih.govaip.org This interaction effectively initiates a turn or helical structure, a role that smaller protecting groups may not fulfill as effectively. nih.gov

Furthermore, the choice of protecting group is a fundamental aspect of peptide synthesis strategy, with the Boc group being a cornerstone of one of the major approaches due to its acid lability, which provides an orthogonal protection scheme when combined with other protecting groups. nih.govmasterorganicchemistry.com The conformational constraints imposed by protecting groups like Boc are not merely a synthetic convenience but are integral to the peptide's structural behavior, influencing everything from its secondary structure to its potential biological interactions. nih.govmdpi.com

Analysis of Aggregation Behavior and Self-Assembly Processes

While specific, in-depth research focused exclusively on the aggregation of this compound is limited in publicly available literature, extensive studies on structurally analogous peptides provide a strong basis for understanding its likely behavior. The aggregation properties of short peptides are heavily influenced by the constituent amino acid residues, protecting groups, and environmental conditions. mdpi.com The combination of isoleucine's bulky hydrophobic side chain and glycine's conformational flexibility suggests a propensity for self-assembly, primarily driven by hydrophobic interactions and intermolecular hydrogen bonding. mdpi.com

Analysis of related Boc-protected dipeptides and oligopeptides containing isoleucine reveals a common tendency to form ordered supramolecular structures, most notably those based on β-sheet arrangements. researchgate.net These structures are fundamental to the self-assembly of many peptides and are implicated in the formation of various nanostructures. researchgate.netresearchgate.net

Detailed Research Findings from Analogous Peptides

Studies on closely related compounds demonstrate that the presence of an N-terminal Boc group and a C-terminal methyl ester on an isoleucine-containing dipeptide can lead to well-defined self-assembled architectures. For instance, the dipeptide Boc-Ile-Ala-OMe, a fragment of the amyloid-β peptide (Aβ41-42), has been shown to crystallize in a parallel β-sheet arrangement. researchgate.net Upon higher-order aggregation in a methanol-water mixture, it forms a distinct cross-β-sheet structure, resulting in the formation of hollow hexagonal tubes. researchgate.net This highlights how intermolecular hydrogen bonding and hydrophobic packing can direct the assembly of a simple dipeptide into complex morphologies. researchgate.net

Similarly, the dipeptide Boc-Ile-Trp-OMe has been observed to form structures containing both parallel and cross-β-sheets. researchgate.net The tendency to adopt an extended conformation, which is a necessary precursor for β-sheet formation, is also seen in the crystal structure of Boc-Ile-Leu-OMe. researchgate.net Furthermore, the self-assembly of Boc-Ile-Ile-OMe into nanotubes in methanol (B129727) solutions underscores the crucial role the Boc protecting group can play in directing the final morphology of the aggregate. rsc.org

The influence of the Ile-Gly sequence is evident in the behavior of the tetrapeptide Boc-Ala-Ile-Ile-Gly-OMe. Research shows this peptide forms stable aggregates in methanol solution at concentrations around 3 x 10⁻⁴ M. nih.gov Spectroscopic analysis revealed that this peptide can undergo a significant conformational change from a helical turn to a β-sheet structure, a transition that can be triggered by altering the solvent environment. nih.gov This conformational plasticity is a key factor in the self-assembly process of many peptides. mdpi.comnih.gov The driving force for the aggregation of these peptides is a combination of hydrophobic interactions between the nonpolar side chains (like isoleucine) and the formation of a stable hydrogen-bonding network between the peptide backbones. mdpi.com

Table 1: Aggregation and Morphology of Structurally Related Boc-Isoleucine Peptides

Peptide Observed Conformation/Structure Self-Assembled Morphology Source(s)
Boc-Ile-Ala-OMe Parallel β-sheet (crystal), Cross-β-sheet (in solution) Hollow hexagonal tubes researchgate.net
Boc-Ile-Trp-OMe Parallel β-sheet, Cross-β-structure Not specified researchgate.net
Boc-Ile-Leu-OMe Extended conformation Not specified (crystal study) researchgate.net
Boc-Ile-Ile-OMe Not specified Nanotubes rsc.org

| Boc-Ala-Ile-Ile-Gly-OMe | Helical turn, β-sheet, Random coil | Stable aggregates, Gelled film | nih.govnih.gov |

Table 2: Conformational States of Boc-Ala-Ile-Ile-Gly-OMe in Different Environments

Condition / Environment Predominant Conformation Spectroscopic Method(s) Source(s)
Solid State β-sheet FTIR nih.gov
Alcoholic Solvents Helical turn FTIR nih.gov
Methanol Solution (3 x 10⁻⁴M) Stable aggregate (helical content) Circular Dichroism (CD), Fluorescence nih.gov
Solvated Film (High Methanol) Predominantly helical turn CD, FTIR nih.gov

| Solvated Film (Reduced Methanol) | Transition to β-sheet via random coil | CD, FTIR | nih.gov |

Role in Complex Peptide Synthesis and Analog Generation

Assembly of Linear Oligopeptides Incorporating Ile-Gly Units

The Boc-Ile-Gly dipeptide unit is a fundamental component in the solution-phase and solid-phase synthesis of linear oligopeptides. Its utility lies in the ability to introduce the sterically bulky isoleucine residue followed by the conformationally flexible glycine (B1666218) residue in a single, efficient coupling step. iris-biotech.de This approach is employed to build larger, complex peptide chains by coupling the dipeptide with other amino acids or peptide fragments.

The synthesis of linear peptides often involves a fragment condensation strategy, where protected peptide segments are coupled together. For instance, in the total synthesis of complex natural products like lipovelutibols, fragments such as Boc-isoleucine are first coupled with another amino acid ester, like Leu-OMe, to form a dipeptide (e.g., Boc-Ile-Leu-OMe). acs.orgnih.gov This dipeptide is then deprotected and coupled with other peptide fragments to assemble the final linear chain. acs.orgnih.gov Similarly, the synthesis of a linear octapeptide precursor for a natural cyclic product was achieved by coupling two distinct tetrapeptide units, one of which contained an isoleucine residue introduced via a Boc-protected dipeptide. nih.govnih.gov

The choice of coupling reagents is critical for ensuring high yields and minimizing side reactions. Common reagents used for these couplings include dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, and other agents like HBTU and HATU. acs.orgznaturforsch.commdpi.com

Starting FragmentsCoupling Method/ReagentsFinal Linear PeptideReference
Boc-Leu-Pro-Trp-Leu-OH and H-Ile-Ala-Ala-Gly-OMeDCC, TEABoc-Leu-Pro-Trp-Leu-Ile-Ala-Ala-Gly-OMe nih.gov
Boc-Ala-Leu-Aib-OH and H-Ser-Ile-Leu-OMeHBTU, HOBt, NMMBoc-Ala-Leu-Aib-Ser-Ile-Leu-OMe acs.org
Ac-Phe-Lys(Boc)-Ile-Gly-OH and Trp(Piv)-OMeNot specifiedAc-Phe-Lys(Boc)-Ile-Gly-Trp(Piv)-OMe nih.gov
Boc-Ile-L-Phe-L-Leu-OH and H-L-Tyr-L-Ala-Gly-OMeDCC, NMMBoc-L-Ile-L-Phe-L-Leu-L-Tyr-L-Ala-Gly-OMe researchgate.net

Synthesis of Cyclic Peptides Featuring Ile-Gly Moieties

The incorporation of the Ile-Gly sequence is a recurring motif in various naturally occurring cyclic peptides. The synthesis of these complex macrocycles relies on the initial assembly of a linear peptide precursor, which is subsequently cyclized. The presence of a glycine residue is often strategically employed in cyclization reactions, as its conformational flexibility can facilitate the ring-closing process, while its achiral nature eliminates the risk of epimerization at that position during activation of the C-terminus. mdpi.comnih.gov

For example, the synthesis of sarcodactylamide, a natural cyclic octapeptide, involves the creation of a linear octapeptide containing an Ile-Ala-Ala-Gly sequence, which is then cyclized head-to-tail. nih.govnih.gov Other syntheses, such as that of the cyclic heptapeptide (B1575542) evolidine, also rely on the preparation of a linear precursor containing isoleucine, which is then subjected to an intramolecular cyclization step. znaturforsch.com The strategy generally involves synthesizing the linear peptide, performing selective deprotection of the N- and C-terminal groups, and then inducing intramolecular amide bond formation under high-dilution conditions to favor cyclization over intermolecular polymerization. sci-hub.sepeptide.com

Linear PrecursorCyclization MethodBase/SolventCyclic Peptide ProductReference
H-Leu-Pro-Trp-Leu-Ile-Ala-Ala-Gly-OpNPp-Nitrophenyl esterN-methyl morpholine (B109124) (NMM)Sarcodactylamide nih.gov
H-Leu-Ile-Leu-Ile-Leu-OpNPp-Nitrophenyl esterPyridine (B92270)/Chloroform (B151607)Viscumamide znaturforsch.com
H-Ile-Tyr-Pro-Gly-Leu-Val-OpNPp-Nitrophenyl esterNot specifiedGlabrin A researchgate.net
H-Asn(bzh)-Phe-Leu-Pro-Val-Leu-Ser-OpNPp-Nitrophenyl esterNot specifiedEvolidine znaturforsch.com

A classic and effective strategy for the cyclization of linear peptides is the active ester method, particularly using p-nitrophenyl (pNP) esters. sci-hub.se This method involves the activation of the C-terminal carboxyl group of the linear precursor by converting it into a p-nitrophenyl ester.

The general procedure is as follows:

The C-terminal methyl or ethyl ester of the fully protected linear peptide is saponified, typically using a base like lithium hydroxide (B78521) (LiOH), to yield the free carboxylic acid. nih.govznaturforsch.com

This carboxylic acid is then reacted with p-nitrophenol in the presence of a coupling agent, such as DCC, to form the p-nitrophenyl active ester (OpNP). znaturforsch.com

The N-terminal protecting group (e.g., Boc) is removed, often using trifluoroacetic acid (TFA), to expose the free amino group. nih.gov

The resulting deprotected linear peptide active ester is then dissolved in a solvent like chloroform or dimethylformamide (DMF) at high dilution. A base, such as pyridine or N-methyl morpholine, is added to neutralize the protonated N-terminus and catalyze the intramolecular nucleophilic attack of the amino group on the active ester, leading to the formation of the cyclic peptide. nih.govznaturforsch.comsci-hub.se

The high dilution is crucial to minimize intermolecular side reactions that lead to dimers and oligomers. mdpi.comsci-hub.se The p-nitrophenyl ester method has been successfully employed in the synthesis of numerous cyclic peptides containing isoleucine and glycine-related sequences, such as sarcodactylamide and evolidine. nih.govznaturforsch.com

Preparation of N-methylated Peptides and Their Derivatives

N-methylation, the substitution of an amide proton with a methyl group, is a common modification in natural products and a valuable strategy in medicinal chemistry. nih.gov Introducing N-methylated amino acids, such as N-Me-Ile or N-Me-Gly, into a peptide sequence can confer several advantageous properties, including enhanced metabolic stability due to increased resistance to proteolytic degradation, improved membrane permeability, and greater conformational rigidity. nih.govrsc.org

The synthesis of N-methylated peptides typically involves the incorporation of pre-synthesized N-methylated amino acid building blocks during peptide assembly. researchgate.net For example, in the synthesis of an N-methylated analog of the cyclic peptide glabrin A, a Boc-protected N-methylated dipeptide, Boc-Leu-(N-Me)Val-OMe, was prepared and used as a building block. researchgate.net Similarly, complex N-methylated linear peptides have been constructed by coupling di- or tetrapeptide fragments, where one or more residues are N-methylated. scielo.org.mx Computational studies suggest that N-methylation increases the lipophilicity and, in some cases, the aqueous solubility of amino acid derivatives. rsc.org

Peptide SequenceN-Methylated ResidueSynthetic StrategyPurpose/FindingReference
Glabrin A AnalogN-Me-ValIncorporation of Boc-Leu-(N-Me)Val-OMe dipeptide building block.To create an analog with potentially enhanced biological activity. researchgate.net
Boc-Gly-Gly-Val-NMeVal-Ile-Ala-OBnN-Me-ValSynthesis of a tetrapeptide (Boc-Val-NMeVal-Ile-Ala-OBn) followed by coupling with a dipeptide.To synthesize a modified fragment of the Aβ42 amyloid peptide. scielo.org.mx
Various DipeptidesN-Me-Ala, N-Me-His, N-Me-Ile, N-Me-Leu, etc.Ribosomal synthesis using pre-charged tRNA with N-methylated amino acids.To demonstrate efficient ribosomal incorporation of N-methyl amino acids. nih.gov
Ac-X-OMeN-Me-Gly, N-Me-Val, N-Me-Leu, N-Me-Ile, etc.Theoretical (DFT) study.N-methylation increases lipophilicity, aqueous solubility, and alters conformation. rsc.org

Studies on Epimerization and Chiral Purity in Peptide Synthesis

Maintaining chiral integrity is one of the most significant challenges in peptide synthesis. Epimerization, the change in configuration at a chiral center, can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter or eliminate the biological activity of the target peptide. mdpi.com

Two primary mechanisms are responsible for epimerization during peptide synthesis:

Oxazolone Formation: The activation of the C-terminal carboxyl group of an N-protected amino acid or peptide can lead to the formation of a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the C4 position, which can be abstracted by a base. Subsequent re-protonation can occur from either face, leading to racemization of the amino acid residue. mdpi.com

Direct Enolization: A base can directly abstract the α-proton of an amino acid residue, forming a carbanion intermediate which can then be re-protonated to yield a mixture of epimers. mdpi.com

The Ile-Gly sequence is of particular interest in this context. The isoleucine residue, with its chiral β-carbon, is known to be sterically hindered, which can make it less reactive but does not preclude epimerization under harsh conditions. spbu.ru Conversely, the glycine residue at the C-terminus of a fragment being activated for coupling (e.g., Boc-Ile-Gly-OH) is beneficial because glycine is achiral and therefore cannot epimerize. Furthermore, using glycine or proline at the C-terminal position of a peptide fragment that is to be activated is a well-known strategy to minimize the risk of racemization of the preceding residue during fragment coupling. mdpi.com

Studies on the tripeptide L-Ile-Gly-Gly have demonstrated that the epimerization of peptides can follow first-order kinetics. cdnsciencepub.com Research has also shown that the rate of epimerization is highly dependent on the neighboring amino acid residues in the peptide chain, highlighting the influence of the local chemical environment on chiral stability. cdnsciencepub.com

Peptide StudiedConditionsKey Finding on EpimerizationReference
L-Ile-Gly-GlyNot specifiedThe process of epimerization in this peptide was shown to obey first-order kinetics. cdnsciencepub.com
Glycyl-L-leucylglycylglycineNot specifiedThe leucine (B10760876) residue racemizes three times faster than in L-prolyl-L-leucylglycylglycine, showing the effect of neighboring residues. cdnsciencepub.com
General Peptide CouplingStrong activation of carboxyl groupOxazol-5(4H)-one formation is the most predominant source of amino acid racemization during peptide synthesis. mdpi.com
Fmoc-L-His(Trt)-OH couplingHigh temperature, low base concentrationEpimerization can be kept low (<3-4%) even at high temperatures with short reaction times and controlled base levels. chemrxiv.org

Computational and Theoretical Investigations of Peptides Containing Ile Gly Sequence

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of peptide behavior at an atomic level, revealing how these molecules fold, move, and interact over time. For peptides incorporating the Ile-Gly sequence, MD simulations are used to explore conformational heterogeneity and stability in various environments.

All-atom MD simulations, often employing force fields like CHARMM or AMBER, are used to model the peptide. nih.gov The peptide is typically solvated in a water box to mimic physiological conditions, and periodic boundary conditions are applied to simulate a larger system. nih.gov The simulations are run for nanoseconds to microseconds to adequately sample the conformational space. acs.org For instance, a study on the self-assembling properties of the related dipeptide Boc-Ile-Ile-NHMe in chloroform (B151607) utilized the steepest descent algorithm for energy minimization to analyze its stability in forming reverse micelles at various temperatures. core.ac.uk Such simulations can elucidate the role of specific interactions, such as intramolecular hydrogen bonds and the influence of protecting groups like the tert-butoxycarbonyl (Boc) group, on the peptide's structure. nih.govacs.org

Research on other Boc-protected peptides has shown that the initial structural coordinates for simulations can be obtained from X-ray diffraction (XRD) measurements when available. nih.gov The system is then subjected to an equilibration process, often involving NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, before a final production MD run. nih.gov These simulations can reveal the stability of certain conformations, like β-turns or extended structures, which are crucial for understanding the peptide's biological activity or its role as a building block in larger structures. acs.orgresearchgate.net

Table 1: Representative Parameters for Molecular Dynamics Simulations of Protected Peptides

Parameter Typical Value/Method Source
Force Field CHARMM36, AMBER, OPLS-AA/L nih.govnih.gov
Solvent Model TIP3P Water Model nih.gov
Simulation Type All-atom, Coarse-grained acs.orgresearchgate.netrsc.orgnih.gov
Equilibration NVT and NPT ensembles nih.gov
Simulation Time Nanoseconds (ns) to Microseconds (µs) nih.govacs.org
Temperature 200-350 K core.ac.uk

This table presents typical parameters and is not specific to Boc-Ile-Gly-OMe, as direct simulation data for this exact compound is not available in the provided search results. The data is synthesized from studies on related protected peptides.

Conformational Energy Landscape Analysis

Computational methods like Density Functional Theory (DFT) are often used to gain insight into the analysis of solid-state structural features and to optimize conformations. acs.org The conformational space available to simple peptides can be more diverse than initially expected, with multiple ground state conformations often being directly observable. acs.org Studies on terminally blocked dipeptides have shown that intra-residue interactions are often the dominant force in determining conformational preferences. pnas.org

For the Ile-Gly sequence, key conformations include β-turns and fully extended structures. The glycine (B1666218) residue, lacking a side chain, provides significant conformational flexibility, allowing the peptide backbone to adopt turns that might be sterically hindered in other sequences. upc.edu Conversely, the bulky side chain of isoleucine can restrict the available conformational space. The interplay between these two residues, along with the influence of the N-terminal Boc protecting group and the C-terminal methyl ester, defines the energy landscape. acs.org Conformational energy calculations can be performed to determine the backbone conformations of minimum energy for various structures. researchgate.net The relative energies of different conformations, such as those stabilized by intramolecular hydrogen bonds (like C5 or C7 rings), can be calculated to predict the most probable structures. upc.edu

Table 2: Common Low-Energy Conformations in Dipeptides

Conformation Type Characteristic Dihedral Angles (φ, ψ) Stabilizing Interactions Source
Extended β-Strand φ ≈ -120° to -140°, ψ ≈ +110° to +135° Intermolecular Hydrogen Bonds upc.edu
Type I β-Turn i+1: φ≈-60°, ψ≈-30°; i+2: φ≈-90°, ψ≈0° Intramolecular 4→1 Hydrogen Bond researchgate.net
Type II β-Turn i+1: φ≈-60°, ψ≈+120°; i+2: φ≈+80°, ψ≈0° Intramolecular 4→1 Hydrogen Bond acs.org
γ-Turn φ ≈ ±70-85°, ψ ≈ ∓60-70° Intramolecular 3→1 Hydrogen Bond uchile.cl

This table represents common conformations found in peptides. The specific preferred conformation for this compound would depend on a detailed analysis of its specific energy landscape.

Theoretical Studies of Self-Assembly Mechanisms

Theoretical studies are essential for elucidating the molecular mechanisms that drive the self-assembly of peptides into larger, ordered nanostructures. For protected dipeptides like this compound, these studies focus on the non-covalent interactions that govern the spontaneous organization of molecules.

The self-assembly of dipeptides is often driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking if aromatic residues are present. frontiersin.org For aliphatic dipeptides, the primary driving forces are typically intermolecular hydrogen bonds between the peptide backbones and hydrophobic interactions between the side chains and protecting groups. frontiersin.org The Boc group, being hydrophobic, can play a significant role in directing the assembly process.

Theoretical models and simulations can predict how these interactions lead to the formation of specific morphologies, such as nanofibers, nanotubes, or vesicles. acs.orgresearchgate.net For example, computational studies on the self-assembly of diphenylalanine peptides, a well-studied system, have shown that the process is concentration-dependent and can proceed through different pathways, such as the fusion of small vesicles or the bending and closure of a bilayer. acs.org Similar principles apply to other dipeptides. A study on Boc-Ile-Ile-NHMe investigated its self-assembly into reverse micelles in a nonpolar solvent, a process driven by the solvophobic properties of the peptide backbone. core.ac.uk

DFT and MD simulations can be used to analyze the stability of the resulting nanostructures. nih.govrsc.org Energetic analysis can reveal that the formation of these structures is the result of a delicate balance between peptide-peptide and peptide-solvent interactions. acs.org By understanding these underlying mechanisms, it becomes possible to rationally design peptide sequences and modifications to control the self-assembly process and create novel materials. nih.gov

Table 3: Intermolecular Interactions Driving Dipeptide Self-Assembly

Interaction Type Description Relevance to this compound Source
Hydrogen Bonding Between amide N-H and carbonyl C=O groups of the peptide backbone. Primary interaction for forming extended networks like sheets or fibers. frontiersin.orgnih.gov
Hydrophobic Interactions Clustering of nonpolar groups (isoleucine side chain, Boc group) to minimize contact with water. A major driving force for assembly in aqueous environments. frontiersin.org

Applications in Biomaterials and Advanced Materials Science Excluding Drug Delivery

Self-Assembling Peptide Systems

There is no available research on the self-assembling properties of Boc-Ile-Gly-OMe.

Formation of Nanostructures and Hydrogels

There is no available research on the formation of nanostructures or hydrogels by this compound.

Investigation of Aggregation Numbers and Micelle Formation

There is no available research on the aggregation numbers or micelle formation of this compound.

Biomimetic Materials Design Principles

There is no available research on the use of this compound in biomimetic materials design.

Advanced Analytical Techniques for Peptide Characterization

Mass Spectrometry (e.g., FABMS, ESI-MS, HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an indispensable tool for the verification of the molecular weight of Boc-Ile-Gly-OMe. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS) provide precise mass information, confirming the correct synthesis of the target peptide.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) , a soft ionization technique, is well-suited for polar and thermally labile molecules like protected peptides. In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as xenon or argon. This process generates protonated molecules [M+H]⁺, allowing for the determination of the molecular weight. For this compound, the expected protonated molecule would confirm its molecular mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique widely used for peptide analysis. A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte, such as [M+H]⁺ or sodium adducts [M+Na]⁺, are released and directed into the mass analyzer. ESI-MS is known for its high sensitivity and ability to analyze compounds directly from a liquid phase, making it compatible with liquid chromatography (LC-MS). A key fragmentation pathway observed for Boc-protected peptides in ESI-MS/MS (tandem mass spectrometry) is the characteristic loss of the Boc group or related fragments, which provides structural confirmation. nih.govdoaj.org The loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from the precursor ion is a diagnostic marker for these compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, offering an unambiguous confirmation of the chemical formula of this compound.

The theoretical monoisotopic mass of this compound (C₁₄H₂₆N₂O₅) is 302.1842 u. Mass spectrometry analysis would be expected to yield ions corresponding to this mass and its characteristic adducts and fragments.

Table 1: Representative Mass Spectrometry Data for this compound This table presents expected m/z (mass-to-charge ratio) values based on the compound's structure. Actual experimental values may vary slightly.

Ion SpeciesTheoretical m/zIonization TechniqueDescription
[M+H]⁺303.1915ESI, FABProtonated molecular ion.
[M+Na]⁺325.1734ESI, FABSodium adduct of the molecular ion.
[M-C₄H₈+H]⁺247.1288ESI-MS/MSFragment ion resulting from the loss of isobutylene from the Boc group. doaj.org
[M-Boc+H]⁺203.1285ESI-MS/MSFragment ion resulting from the loss of the entire Boc group. nih.gov

Chromatographic Techniques (e.g., HPLC, LC, SFC, GC, HPAEC) for Purity and Enantioseparation

Chromatography is the primary method for assessing the purity of this compound and for separating its potential stereoisomers. The choice of technique depends on the specific analytical goal, such as purity determination or chiral separation.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing the purity of protected peptides. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) using a C18 or C8 stationary phase is typically employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. The purity of the compound is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Enantioseparation is critical since isoleucine has two chiral centers, leading to the possibility of diastereomers (e.g., Boc-L-allo-Ile-Gly-OMe). Chiral HPLC is used to separate these stereoisomers. This can be achieved using chiral stationary phases (CSPs), which interact differently with each enantiomer, leading to different retention times. sigmaaldrich.comchiraltech.com Macrocyclic glycopeptide-based CSPs are particularly effective for the chiral analysis of N-blocked amino acids and small peptides. sigmaaldrich.comsigmaaldrich.com The mobile phase for chiral separations is often a polar organic solvent system.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the analysis and purification of peptides. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often mixed with a polar organic modifier like methanol (B129727). Due to the low viscosity and high diffusivity of supercritical fluids, SFC can offer faster separations and reduced solvent consumption compared to HPLC. It is also well-suited for the separation of chiral compounds.

Gas Chromatography (GC) is generally not suitable for the direct analysis of peptides due to their low volatility and thermal instability. Analysis by GC would require derivatization of the peptide to increase its volatility, a process that adds complexity and potential for side reactions.

High-Performance Anion-Exchange Chromatography (HPAEC) is a technique typically used for the separation of charged molecules like carbohydrates and is not the primary method for analyzing protected, neutral dipeptides such as this compound.

Table 2: Illustrative Chromatographic Conditions for the Analysis of this compound The following are representative conditions. Actual parameters would require method development and optimization.

TechniquePurposeStationary PhaseMobile Phase / GradientExpected Elution Behavior
RP-HPLC Purity AnalysisC18 (e.g., 4.6 x 250 mm, 5 µm)A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileGradient: 30-90% B over 20 minA single major peak indicates high purity. Impurities would appear as separate, smaller peaks.
Chiral HPLC EnantioseparationChiral Stationary Phase (e.g., macrocyclic glycopeptide-based)Isocratic; e.g., Methanol/Water (98:2, v/v) with additives like formic acid. chiraltech.comBaseline separation of diastereomers (e.g., Boc-L-Ile-Gly-OMe and Boc-D-allo-Ile-Gly-OMe).
SFC Purity/Chiral AnalysisChiral or Achiral Stationary PhaseCO₂ / Methanol gradientFaster analysis time compared to HPLC, with potential for improved resolution of isomers.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Strategies for Ile-Gly Peptides

The synthesis of peptides, including the protected dipeptide Boc-Ile-Gly-OMe, is a well-established field, yet there is continuous innovation aimed at improving efficiency, yield, and purity, while minimizing environmental impact.

Future research will likely focus on the development of more sustainable and greener synthetic methodologies. This includes the exploration of enzymatic synthesis as an alternative to traditional chemical methods. Enzymes, such as ligases, could offer high specificity and milder reaction conditions, reducing the need for protecting groups and hazardous reagents. orientjchem.org Metabolic engineering of microorganisms also presents a promising strategy for the biosynthesis of specific dipeptides. orientjchem.org

In the realm of chemical synthesis, the development of novel coupling reagents that enhance reaction rates and suppress side reactions remains a key objective. While reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are effective, the pursuit of reagents with improved atom economy and easier purification profiles is ongoing. chemicalbook.comchemicalbook.com Furthermore, advancements in solid-phase peptide synthesis (SPPS), such as the development of novel resins and linkers, could streamline the production of longer Ile-Gly-containing peptides. rsc.org

Table 1: Comparison of Synthetic Strategies for Peptides

StrategyAdvantagesDisadvantagesFuture Research Focus
Solution-Phase Synthesis Scalable, allows for purification of intermediates.Time-consuming, requires large amounts of solvents.Development of more efficient coupling reagents and purification methods.
Solid-Phase Peptide Synthesis (SPPS) Automated, rapid, easy purification.Can be challenging for long or difficult sequences, potential for aggregation.Novel resins, linkers, and strategies to overcome aggregation. sigmaaldrich.com
Enzymatic Synthesis High specificity, mild conditions, environmentally friendly.Enzyme availability and stability can be limiting, substrate scope may be narrow.Discovery and engineering of novel enzymes, optimization of reaction conditions. orientjchem.org

Investigation of Structure-Function Relationships in Peptide Aggregates

The self-assembly of short peptides into ordered nanostructures is a phenomenon of significant scientific interest, with implications for both disease and nanotechnology. Understanding the relationship between the molecular structure of peptides like Ile-Gly and their aggregation behavior is crucial for controlling these processes.

Future investigations will likely delve deeper into the specific roles of amino acid sequence, protecting groups, and environmental factors (e.g., solvent, pH, temperature) on the morphology and properties of peptide aggregates. nih.govcnr.it For instance, the hydrophobicity of the isoleucine side chain and the flexibility of the glycine (B1666218) backbone are known to influence self-assembly. chemrxiv.orgresearchgate.net Systematic studies involving variations of the N-terminal protecting group and C-terminal ester of the Ile-Gly motif could reveal how these modifications tune the intermolecular interactions driving aggregation.

Advanced analytical techniques will be pivotal in characterizing the structure of these aggregates at various length scales. High-resolution microscopy techniques, such as cryo-electron microscopy (cryo-EM), will provide detailed insights into the morphology of fibrillar and other aggregated structures. nih.gov Spectroscopic methods like circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy will continue to be essential for probing the secondary structure of peptides within aggregates. cnr.it Understanding these structure-function relationships is critical for designing peptides with specific self-assembling properties for applications in areas like drug delivery and tissue engineering. nih.gov

Computational Design and Prediction of Peptide Self-Assembly

Computational modeling has emerged as a powerful tool for predicting and understanding the complex process of peptide self-assembly. rsc.orgacs.org These methods offer a way to screen vast numbers of peptide sequences and predict their aggregation propensity, guiding experimental efforts.

Future research in this area will focus on the development of more accurate and efficient computational models. nih.govmdpi.com Molecular dynamics (MD) simulations, at both all-atom and coarse-grained levels, will continue to provide detailed insights into the early stages of aggregation and the thermodynamics of self-assembly. acs.org Machine learning and artificial intelligence are also poised to play a significant role in predicting peptide aggregation based on sequence and other physicochemical properties. acs.org

The ultimate goal is to develop predictive models that can not only anticipate whether a peptide will aggregate but also forecast the morphology of the resulting nanostructures. nih.gov This "in silico" design capability would accelerate the development of novel self-assembling peptides for specific applications, from biocompatible hydrogels to conductive nanomaterials. nih.govrsc.org

Table 2: Computational Approaches for Studying Peptide Self-Assembly

MethodDescriptionInsights GainedFuture Directions
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.Atomic-level details of peptide interactions, folding, and aggregation pathways. acs.orgLonger timescale simulations, improved force fields for greater accuracy.
Coarse-Grained (CG) Modeling Simplifies molecular representation to study larger systems and longer timescales.Mesoscale phenomena like vesicle and fiber formation. rsc.orgDevelopment of more robust and transferable CG models.
Machine Learning / AI Uses algorithms to learn patterns from data and make predictions.Prediction of aggregation propensity from peptide sequence. acs.orgIntegration of more diverse datasets, prediction of aggregate morphology.

Development of New Analytical Methods for Complex Peptide Characterization

The comprehensive characterization of peptides and their aggregates is essential for quality control and for understanding their behavior. As peptide-based materials become more complex, the need for advanced and orthogonal analytical techniques becomes more pressing. nih.gov

Future efforts will likely focus on developing and refining methods for the detailed characterization of both the peptide monomer and its aggregated forms. For the monomer, techniques that can provide information on purity, sequence, and structure are crucial. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) will remain a cornerstone for purity and identity assessment. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information in solution. nih.gov

The characterization of peptide aggregates presents unique challenges due to their size, heterogeneity, and insolubility. Future research will see the increased application of techniques like size-exclusion chromatography (SEC) to analyze the size distribution of aggregates and analytical ultracentrifugation (AUC) to study their hydrodynamic properties. sigmaaldrich.com Light scattering techniques, such as dynamic light scattering (DLS), will continue to be used for determining particle size. The development of hyphenated techniques that combine separation methods with multiple detection technologies will provide more comprehensive information on complex peptide samples.

Table 3: Analytical Techniques for Peptide Characterization

TechniqueInformation ProvidedApplication in Peptide Analysis
HPLC-MS Purity, molecular weight, sequence information.Routine quality control, impurity profiling.
NMR Spectroscopy Three-dimensional structure in solution, dynamics.Conformational analysis of peptide monomers. nih.gov
FTIR/CD Spectroscopy Secondary structure (α-helix, β-sheet).Analysis of peptide conformation in solution and in aggregates. cnr.itacs.org
Electron Microscopy (TEM, SEM, cryo-EM) Morphology and ultrastructure of aggregates.Visualization of nanofibers, vesicles, and other self-assembled structures. nih.gov
Light Scattering (DLS, MALS) Size and molecular weight of particles in solution.Characterization of oligomers and larger aggregates.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-Ile-Gly-OMe, and how can experimental parameters be optimized for yield and purity?

  • Methodological Answer : The synthesis involves sequential protection/deprotection steps. The Boc group protects the amine of isoleucine, followed by coupling with glycine methyl ester. Key parameters include reaction temperature (20–25°C for coupling), solvent choice (e.g., DCM for solubility), and catalysts (e.g., DCC/HOBt for carbodiimide-mediated coupling). Purification via flash chromatography (using gradients of ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) ensures purity. Optimization requires monitoring by TLC and NMR for intermediate verification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms backbone connectivity (e.g., α-proton shifts at 3.8–4.2 ppm for Ile/Gly; Boc tert-butyl protons at 1.4 ppm). 13^{13}C NMR identifies carbonyl groups (Boc: ~155 ppm; ester: ~170 ppm).
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1740 cm1^{-1} (ester C=O).
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]+^+: ~331.4 g/mol). Data interpretation must cross-reference with synthetic intermediates to detect impurities .

Q. How can researchers design a reproducible protocol for this compound synthesis suitable for novice laboratories?

  • Methodological Answer : Use step-by-step protocols with detailed stoichiometry (e.g., 1.2 equivalents of Boc-Ile-OH to Gly-OMe), solvent volumes, and safety notes (e.g., handling coupling reagents under inert atmosphere). Include troubleshooting steps, such as adjusting pH during extraction or using scavengers for unreacted reagents. Validate reproducibility via interlab comparisons and peer review of protocols .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the conformational stability of this compound, and what computational methods can predict these effects?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) model solvent interactions. Parameters include dielectric constants (e.g., water vs. DMSO) and temperature coupling (Berendsen thermostat at 300 K). Analyze RMSD/RMSF to assess backbone flexibility. Experimental validation via CD spectroscopy or 2D NOESY NMR detects solvent-dependent conformational changes .

Q. What strategies resolve contradictions in reported stability data for this compound under acidic/basic conditions?

  • Methodological Answer : Systematically test stability via HPLC under controlled pH (e.g., 0.1 M HCl vs. NaOH at 25–40°C). Use Arrhenius plots to extrapolate degradation rates. Compare with literature using the FINER criteria (Feasibility, Novelty, Ethics, Relevance) to identify methodological disparities (e.g., buffer ionic strength differences) .

Q. How can researchers integrate this compound into peptide elongation studies while minimizing side reactions?

  • Methodological Answer : Optimize orthogonal protection schemes (e.g., Fmoc for subsequent residues) and coupling agents (e.g., HATU for sterically hindered residues). Monitor by LC-MS for truncation peptides or diketopiperazine byproducts. Use kinetic studies to identify optimal reaction times and temperatures .

Data Analysis & Experimental Design

Q. What statistical approaches are appropriate for analyzing variability in this compound synthesis yields across multiple trials?

  • Methodological Answer : Apply ANOVA to compare yields under varying conditions (e.g., solvent, catalyst). Use Tukey’s HSD post-hoc test to identify significant differences. Report confidence intervals (95% CI) and effect sizes. For small datasets (<10 trials), non-parametric tests (e.g., Kruskal-Wallis) are preferable .

Q. How can researchers formulate a hypothesis-driven study on this compound’s role in modulating enzyme-substrate interactions?

  • Methodological Answer : Use the PICO framework:

  • P : Target enzyme (e.g., protease).
  • I : this compound as inhibitor/substrate analog.
  • C : Native substrate vs. analog.
  • O : Binding affinity (e.g., IC50_{50} via fluorescence assays).
    Design dose-response experiments and validate via Michaelis-Menten kinetics .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-ile-gly-ome
Reactant of Route 2
Reactant of Route 2
Boc-ile-gly-ome

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.